3-(2,4-Dimethylphenyl)propiophenone
Description
3-(2,4-Dimethylphenyl)propiophenone is a substituted propiophenone derivative characterized by a ketone functional group and a 2,4-dimethylphenyl substituent.
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-13-8-9-15(14(2)12-13)10-11-17(18)16-6-4-3-5-7-16/h3-9,12H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEAIEHPQUJBMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644663 | |
| Record name | 3-(2,4-Dimethylphenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-51-6 | |
| Record name | 1-Propanone, 3-(2,4-dimethylphenyl)-1-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,4-Dimethylphenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2,4-Dimethylphenyl)propiophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2,4-dimethylbenzene with propiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(2,4-Dimethylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The specific pathways and targets depend on the context of its use and the biological system involved.
Comparison with Similar Compounds
Structural Analog: 2',4'-Dimethyl-3-piperidinopropiophenone Hydrochloride (CAS 27922-16-3)
Key Features :
- Structure: Features a piperidinyl group at the 3-position and a 2,4-dimethylphenyl group on the propanone backbone.
- Molecular Formula: C₁₆H₂₄ClNO .
- Applications: Likely explored for chemosensor applications due to the hydrazone-like framework, which is known for selective ion detection .
Comparison :
Halogenated Analog: 2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone (CAS 898755-20-9)
Key Features :
Comparison :
Key Data :
Comparison :
- Methyl substituents generally reduce reactivity compared to halogenated analogs, but safety protocols remain critical due to ketone-related flammability risks.
Data Table: Comparative Analysis of Propiophenone Derivatives
*Estimated based on structural analogs.
Biological Activity
3-(2,4-Dimethylphenyl)propiophenone is an organic compound with notable biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields such as pharmacology and agriculture.
Chemical Structure and Properties
This compound is characterized by its propiophenone backbone with a dimethyl-substituted phenyl group. The molecular formula is , and it has a molecular weight of approximately 240.30 g/mol. The presence of the dimethyl groups at the 2 and 4 positions on the phenyl ring enhances its lipophilicity and biological interactions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have shown that similar compounds possess antimicrobial effects against various bacterial strains. The halogenated derivatives of propiophenones have been noted for their enhanced reactivity, which may contribute to their antimicrobial efficacy .
- Anticancer Activity : Some derivatives of propiophenones have demonstrated anticancer properties by influencing cell proliferation and apoptosis pathways. The structural features of this compound may allow it to interact with cellular targets involved in cancer progression .
- Phytotoxic Effects : In agricultural studies, this compound has shown significant phytotoxicity, inhibiting seed germination and root growth in various plant species. For instance, in assays with Allium cepa, the compound inhibited germination rates significantly at concentrations as low as 0.1 mM .
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological activity may be attributed to:
- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, altering metabolic pathways. For example, interactions with ATP synthase have been suggested to influence energy metabolism in cells .
- Influence on Gene Expression : Compounds within this class may modulate gene expression related to apoptosis and cell cycle regulation, contributing to their anticancer effects .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
| Compound Name | Structure Characteristics | Antimicrobial Activity | Anticancer Activity | Phytotoxicity |
|---|---|---|---|---|
| This compound | Propiophenone with dimethyl groups | Moderate | Yes | High |
| 4'-Bromo-3-(2,4-dimethylphenyl)propiophenone | Brominated derivative | High | Yes | Moderate |
| 4'-Cyano-3-(2,4-dimethylphenyl)propiophenone | Contains cyano group | Moderate | Yes | Low |
Case Studies
- Anticancer Research : A study evaluated the effects of various propiophenone derivatives on cancer cell lines. It was found that compounds similar to this compound induced apoptosis in human breast cancer cells through caspase activation .
- Phytotoxicity Assessment : In a controlled experiment assessing the phytotoxic effects on Lactuca sativa (lettuce), it was observed that increasing concentrations of this compound led to significant reductions in both germination rates and root elongation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
